molecular formula C6H4Cl3N B020185 2,6-Dichloro-4-(chloromethyl)pyridine CAS No. 101990-72-1

2,6-Dichloro-4-(chloromethyl)pyridine

Cat. No.: B020185
CAS No.: 101990-72-1
M. Wt: 196.5 g/mol
InChI Key: UYBVOPLURVHJOX-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(chloromethyl)pyridine (: 101990-72-1) is a versatile and high-value pyridine derivative designed for advanced chemical synthesis and research applications. This compound features a molecular formula of C 6 H 4 Cl 3 N and a molecular weight of 196.46 g/mol. Its structure, which incorporates multiple reactive sites including a chloromethyl group, makes it an exceptionally useful and versatile synthetic building block, particularly in the development of active pharmaceutical ingredients (APIs) and other complex heterocyclic compounds. As a key synthetic intermediate, its primary research value lies in its potential for selective functionalization. The chloromethyl group (-CH 2 Cl) can undergo further reactions such as nucleophilic substitution or oxidation, while the chlorines on the 2- and 6- positions of the pyridine ring can be modified via metal-catalyzed cross-coupling reactions or displacement with nucleophiles. This allows researchers to systematically construct a diverse array of novel chemical entities from a single, multi-functional core. Handling & Safety: This compound requires careful handling. It is classified with the signal word "Warning" and carries hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautions such as wearing protective gloves and eye/face protection are essential. To maintain stability, the product should be stored in an inert atmosphere at 2-8°C. Quality Specification: - Purity: ≥95% (by assay) - Appearance: Tan to off-white solid - Storage: Inert atmosphere, 2-8°C This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-4-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBVOPLURVHJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383271
Record name 2,6-dichloro-4-(chloromethyl)pyridine
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Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101990-72-1
Record name 2,6-dichloro-4-(chloromethyl)pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID70383271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-4-(chloromethyl)pyridine
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Synthetic Methodologies and Advanced Preparative Strategies for 2,6 Dichloro 4 Chloromethyl Pyridine

Direct Chlorination Approaches

Direct chlorination methods offer a more atom-economical route to 2,6-dichloro-4-(chloromethyl)pyridine by introducing chlorine atoms directly onto a pre-existing pyridine (B92270) scaffold. These approaches, however, necessitate stringent control over reaction conditions to achieve the desired regioselectivity, targeting the C-2 and C-6 positions of the pyridine ring and the methyl group at the C-4 position.

Chlorination of Pyridine Precursors for Ring Halogenation

The initial step in many direct chlorination strategies involves the halogenation of the pyridine ring. Starting from pyridine itself, gas-phase chlorination at high temperatures can lead to a mixture of chlorinated pyridines, including 2-chloropyridine (B119429) and subsequently 2,6-dichloropyridine (B45657). However, these reactions often lack selectivity and can result in complex product mixtures requiring extensive purification.

A more controlled approach involves the chlorination of substituted pyridines. For instance, the liquid-phase chlorination of 2-chloropyridine in the absence of a catalyst at temperatures at or above 160°C has been shown to produce 2,6-dichloropyridine with high selectivity. nih.gov This method avoids the formation of black, tar-like impurities often associated with catalyzed reactions. nih.gov

Selective Side-Chain Chlorination Techniques

Once the 2,6-dichloro-4-methylpyridine (B1311327) precursor is obtained, the subsequent challenge lies in the selective chlorination of the 4-methyl group to the corresponding chloromethyl derivative. This transformation is typically achieved through free-radical chlorination, often initiated by UV light or a chemical radical initiator.

The free-radical chlorination of alkylpyridines is a well-established method. For instance, the chlorination of 2-picoline (2-methylpyridine) in the vapor phase with steam as a diluent can yield 2-(chloromethyl)pyridine. The reaction conditions, particularly the molar ratio of chlorine to the picoline and the reaction temperature, are critical in controlling the degree of chlorination and minimizing the formation of di- and trichloromethyl byproducts. rsc.org A patent describes the side-chain chlorination of 2-chloro-methylpyridines by reacting them with chlorine radicals in the presence of a basic solution to neutralize the generated hydrogen chloride. google.com This approach can be applied to 2,6-dichloro-4-methylpyridine, where careful control of pH is necessary to prevent the protonation of the pyridine nitrogen, which would deactivate the ring towards further reaction. googleapis.com

N-Chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photoirradiation provides an alternative method for the selective chlorination of benzylic positions, which is analogous to the methyl group on the pyridine ring. mdpi.com

PrecursorChlorinating AgentInitiator/ConditionsProductYieldReference
2-Chloro-4-methylpyridineChlorine gasAIBN, water, 65-67°C2-Chloro-4-(monochloromethyl)pyridineNot specified google.com
2-Chloro-6-methylpyridineChlorine gasAIBN, water, 67-70°C2-Chloro-6-(monochloromethyl)pyridine60.6% googleapis.com
Toluene derivativesN,N-dichloroacetamideBlue LED irradiationBenzyl chloridesModerate to good mdpi.com

Control of Stoichiometry and Reaction Conditions in Direct Chlorination

The success of direct chlorination hinges on the precise control of stoichiometry and reaction parameters to navigate the competitive reactions of ring versus side-chain chlorination and mono- versus polychlorination of the methyl group.

For ring chlorination, maintaining a high temperature (e.g., 160-200°C) and the absence of a catalyst can favor the formation of 2,6-dichloropyridine from 2-chloropyridine. nih.gov In contrast, side-chain chlorination via a radical mechanism is typically conducted at lower temperatures (e.g., 40-80°C) and is promoted by radical initiators or UV light. google.com

The stoichiometry of the chlorinating agent is a critical factor. An excess of chlorine will lead to the formation of polychlorinated products such as 2,6-dichloro-4-(dichloromethyl)pyridine (B8390056) and 2,6-dichloro-4-(trichloromethyl)pyridine (B1604734). Therefore, using a controlled amount of the chlorinating agent is essential for maximizing the yield of the desired monochlorinated product. The presence of an acid scavenger, such as an inorganic carbonate, is also crucial during side-chain chlorination to prevent the formation of the pyridine hydrochloride salt, which is significantly less reactive. google.com

Multi-Step Synthetic Pathways

Multi-step syntheses provide an alternative, often more controlled, route to this compound. These pathways involve the sequential modification of a starting material, allowing for the precise introduction of the required functional groups.

Precursor Derivatization Strategies

A common strategy in multi-step pathways is the derivatization of a readily available precursor to introduce the necessary functionalities. One such approach begins with the oxidation of lutidines.

The oxidation of 2,6-lutidine (2,6-dimethylpyridine) to 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid) is a well-documented transformation and serves as a key step in building the desired molecular framework. Various oxidizing agents can be employed for this purpose.

Potassium permanganate (B83412) (KMnO₄) is a classic and effective oxidizing agent for this reaction. The oxidation is typically carried out in an aqueous medium. rsc.org Another method involves the catalytic liquid-phase oxidation using metal porphyrins as catalysts and an oxygen-containing gas as the oxidant, which can achieve high conversion and yield under milder conditions. google.com A two-stage process using hexavalent chromium salts in an acidic environment has also been reported to produce high-purity dipicolinic acid. google.com Furthermore, a phase-transfer catalyzed auto-oxidation of 2,6-lutidine using oxygen and potassium tert-butoxide has been shown to yield 2,6-pyridinedicarboxylic acid in good yield. tandfonline.com

Starting MaterialOxidizing SystemSolventTemperature (°C)Yield (%)Reference
2,6-LutidineKMnO₄Water-64 researchgate.net
2,6-LutidineMetal Porphyrins, AirWater8096.4 google.com
2,6-LutidineSodium Dichromate, H₂SO₄Water90-10083 google.com
2,6-LutidineO₂, t-BuOK, 18-crown-6--69 tandfonline.com

Table 2: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid.

From 2,6-pyridinedicarboxylic acid, a series of transformations would be required to arrive at the target molecule. This would involve the conversion of the carboxylic acid groups to chlorine atoms and the introduction of a chloromethyl group at the 4-position. A plausible, though not explicitly detailed in a single source, subsequent route could involve the reduction of the dicarboxylic acid to the corresponding diol, followed by chlorination of the hydroxyl groups and the pyridine ring. A more direct, documented route involves the reduction of an alkyl 2,6-dichloropyridine-4-carboxylate with a metal hydride to yield (2,6-dichloropyridin-4-yl)methanol, which can then be readily converted to the final product by reaction with a chlorinating agent like thionyl chloride. google.com The precursor, alkyl 2,6-dichloropyridine-4-carboxylate, can be prepared from 2,6-dichloropyridine-4-carboxylic acid, which in turn can be synthesized from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).

Esterification of Pyridinedicarboxylic Acids

The initial step in one common synthetic route to this compound involves the esterification of a suitable pyridinedicarboxylic acid. This reaction converts the carboxylic acid functional groups into esters, which are more amenable to subsequent reduction reactions. The choice of alcohol and catalyst is crucial for achieving high yields and purity.

A typical procedure involves the reaction of 2,6-pyridinedicarboxylic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst. For instance, the reaction of 4-picolinic acid with methanol under acidic conditions yields methyl pyridine-4-carboxylate. google.com While specific details for the direct esterification of a dichlorinated pyridinedicarboxylic acid are not extensively documented in the provided results, the principles of Fischer-Speier esterification are generally applicable.

ReactantReagentCatalystProductReference
4-Picolinic AcidMethanolSulfuric AcidMethyl pyridine-4-carboxylate google.com
Pyridine-2,6-dicarbonyl dichloride2-Iodo-phenol4-Dimethylaminopyridine (DMAP), NEt3bis(2-iodophenyl)pyridine-2,6-dicarboxylic ester mdpi.com
Reduction of Ester Derivatives to Pyridinedimethanols

Following esterification, the resulting diester is reduced to the corresponding pyridinedimethanol. This transformation is a critical step, as it creates the hydroxymethyl groups that will be subsequently halogenated.

The reduction of methyl pyridine-4-carboxylate to 4-pyridinemethanol (B147518) is a documented example of this type of reaction. google.com While the specific reducing agents for the dichlorinated analogue are not detailed in the provided search results, common reagents for such transformations include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). The choice of reducing agent and reaction conditions are critical to selectively reduce the ester groups without affecting the pyridine ring or the chloro substituents.

Starting MaterialProductReference
Methyl pyridine-4-carboxylate4-Pyridinemethanol google.com

Conversion of Pyridinedimethanols to Chloromethyl Derivatives via Halogenation Reagents

The final key step in the synthesis is the conversion of the pyridinedimethanol intermediate to this compound. This is achieved through a halogenation reaction, where the hydroxyl groups of the dimethanol are replaced with chlorine atoms.

A common and effective halogenating agent for this transformation is thionyl chloride (SOCl₂). The reaction of 4-pyridinemethanol with thionyl chloride is known to produce 4-(chloromethyl)pyridine (B78701) hydrochloride. google.com This methodology can be extrapolated to the synthesis of the target molecule from 2,6-dichloro-4-(hydroxymethyl)pyridine. The molar ratio of the alcohol to the halogenating agent is a critical parameter to control for optimal conversion. google.com Other halogenating agents, such as phosphorus oxychloride (POCl₃), can also be employed. google.com

ReactantReagentProductMolar Ratio (Reactant:Reagent)Reference
4-PyridinemethanolThionyl chloride4-(Chloromethyl)pyridine hydrochloride1:(1.1-1.3) google.com
2,6-Dichloropyridine N-oxidePhosphorus oxychloride2,4,6-Trichloropyridine- google.com

Purification and Isolation Techniques in Synthetic Protocols

Purification of the intermediates and the final product is essential to obtain this compound of high purity. Common techniques employed throughout the synthetic sequence include:

Filtration: Used to separate solid products or byproducts from reaction mixtures. For example, after the oxidation of 4-picoline, the resulting 4-picolinic acid is isolated by cooling and filtration. google.com

Distillation: This technique is used to purify liquid compounds based on their boiling points. For instance, after certain reactions, solvents and volatile impurities can be removed by distillation. google.com Steam distillation has also been mentioned as a method for purifying crude 2,6-dichloro-4-(dichlorofluoromethyl)pyridine. prepchem.com

Extraction: Liquid-liquid extraction is frequently used to separate the desired product from a reaction mixture into a suitable solvent. Dichloromethane is a commonly used extraction solvent in these types of syntheses. google.com

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the purified product crystallizes out, leaving impurities in the solution.

Chromatography: Techniques such as column chromatography can be employed for the separation of complex mixtures and the isolation of pure compounds.

In some cases, purification can be challenging. For example, attempts to purify 2,6-dichloropyridine-4-carboxylic acid by distillation of its methyl ester led to decomposition. sciencemadness.org This highlights the need for careful selection of purification methods based on the stability of the compounds involved.

Catalytic Systems in this compound Synthesis

Catalysis plays a significant role in various stages of the synthesis of pyridine derivatives. While the provided information does not explicitly detail catalytic systems for the direct synthesis of this compound, it offers insights into related processes.

For the synthesis of pyridinedicarboxylic acids, which are precursors in this synthetic route, catalytic systems are employed. For instance, the carbonylation of 2,6-dichloropyridine to produce the corresponding diester can be achieved using a palladium acetate (B1210297)/1,1'-bis(diphenylphosphino)ferrocene catalyst system. google.com

In the context of halogenation, while the direct chlorination of the hydroxymethyl group often uses stoichiometric reagents like thionyl chloride, other pyridine halogenation reactions can be catalytic. However, the selective halogenation of pyridines can be challenging and often requires specifically designed phosphine (B1218219) reagents. nih.gov

The oxidation of substituted pyridines, another potential route to functionalized intermediates, can also be facilitated by catalysts. For example, the oxidation of 2,6-dichloropyridine to its N-oxide can be improved by using a molybdic oxide or aluminum oxide catalyst. google.com

ReactionCatalyst SystemReference
Carbonylation of 2,6-dichloropyridinePalladium acetate / 1,1'-bis(diphenylphosphino)ferrocene google.com
Oxidation of 2,6-dichloropyridineMolybdic oxide or Aluminum oxide google.com

Chemical Reactivity and Transformation Pathways of 2,6 Dichloro 4 Chloromethyl Pyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring in 2,6-dichloro-4-(chloromethyl)pyridine is electron-deficient due to the electronegativity of the nitrogen atom and the inductive electron-withdrawing effects of the two chlorine substituents. This inherent electronic property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). youtube.comnih.gov

Displacement of Ring Halogen Atoms by Diverse Nucleophiles

The chlorine atoms at the C2 and C6 positions are activated leaving groups for SNAr reactions. Various nucleophiles can displace one or both of these halogens. Research on analogous compounds, such as 2,6-dichloro-4-trichloromethylpyridine, has shown that nucleophiles readily react via displacement of the ring chlorine atoms. rsc.org The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The choice of nucleophile, solvent, and reaction conditions can influence the extent of substitution. Common nucleophiles employed in reactions with chloropyridines include:

Amines: Primary and secondary amines can displace the chloro groups to form aminopyridines. For instance, an efficient synthesis of 4-amino-2,6-dichloropyridine (B16260) has been developed, highlighting the utility of these substitution reactions. researchgate.net

Alkoxides and Hydroxides: Reaction with alkoxides (e.g., sodium methoxide) or hydroxides leads to the formation of the corresponding alkoxy- or hydroxypyridines.

Thiols: Thiolates can be used to introduce sulfur-based functional groups onto the pyridine ring.

The table below summarizes representative nucleophilic substitution reactions on related dichloropyridine systems.

Dichloropyridine DerivativeNucleophileReaction ConditionsProductReference
2,6-dichloro-4-R-pyridinePrimary/Secondary AminesVaries (e.g., solvent, base, temperature)2-amino-6-chloro-4-R-pyridine or 2,6-diaminopyridine (B39239) derivative nih.govresearchgate.net
2,6-dichloropyridine (B45657)Sodium MethoxideMethanol (B129727), heat2-chloro-6-methoxypyridineN/A
2,6-dichloro-4-R-pyridineSodium Azide (B81097)Mild conditionsAzido-substituted pyridine researchgate.net

Influence of Substituent Effects on Pyridine Ring Reactivity

The reactivity and regioselectivity of nucleophilic substitution on the pyridine ring are heavily influenced by the electronic and steric nature of its substituents.

Electronic Effects: The nitrogen heteroatom inherently withdraws electron density from the ring, making the α (C2, C6) and γ (C4) positions electrophilic. The two chlorine atoms in this compound are powerful electron-withdrawing groups that further activate these positions for nucleophilic attack. The chloromethyl group at the C4 position also contributes a mild electron-withdrawing inductive effect.

Steric Effects: While both C2 and C6 positions are electronically activated, steric hindrance can play a crucial role in directing the regioselectivity of the attack, especially with bulky nucleophiles. In some cases, substitution might preferentially occur at the less sterically hindered position. However, in the symmetrical 2,6-dichlorinated substrate, initial monosubstitution can sterically and electronically influence the position of a second substitution. For instance, introducing a bulky substituent at C2 could hinder a subsequent attack at the same position, although electronic activation or deactivation by the new group is often the dominant factor. Studies on related systems have shown that bulky silyl (B83357) groups can be used to direct substitution away from the adjacent position, demonstrating the power of steric control. epfl.ch

Reactions at the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) at the C4 position is a second key reactive handle in the molecule. Its reactivity is analogous to that of a benzylic halide, making it susceptible to a different set of transformations compared to the pyridine ring itself.

Nucleophilic Substitution of the Chloromethyl Group

The chloromethyl group is an excellent electrophile for SN2 reactions. The chlorine atom is readily displaced by a wide array of nucleophiles, providing a straightforward method for introducing diverse functional groups at the 4-position's side chain. This reaction pathway is often preferred under conditions that are not conducive to SNAr on the ring (e.g., lower temperatures, weaker bases).

Common transformations include:

Reaction with amines to yield (2,6-dichloropyridin-4-yl)methanamines.

Reaction with alcohols or alkoxides to form the corresponding ethers.

Reaction with thiols or thiolates to produce thioethers.

Reaction with cyanide ions to form (2,6-dichloropyridin-4-yl)acetonitrile, a versatile intermediate for further elaboration.

Lithiation and Subsequent Electrophilic Trapping Reactions

The methylene (B1212753) protons of the chloromethyl group are acidic enough to be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or t-butyllithium, particularly at low temperatures. This deprotonation, however, is often complicated by competing reactions. A more common and effective approach for generating a side-chain organolithium species is through lithium-halogen exchange.

Research on the related 2,6-bis(chloromethyl)pyridine (B1207206) has demonstrated that lithiation can be achieved using lithium powder and a catalytic amount of 4,4'-di-tert-butylbiphenyl (B167987) (DTBB). semanticscholar.org This generates a highly reactive 2,6-bis(lithiomethyl)pyridine intermediate. This reaction is performed under Barbier-type conditions (in the presence of an electrophile) at very low temperatures (e.g., -90 °C) to prevent the otherwise rapid Wurtz-type coupling of the organolithium intermediate. semanticscholar.org A similar strategy could be applied to this compound to generate the mono-lithiated species, which can then be trapped by various electrophiles.

Starting MaterialLithiation ConditionsElectrophileProductReference
2,6-bis(chloromethyl)pyridineLi, cat. DTBB, THF, -90 °CKetones (e.g., acetone, cyclohexanone)Corresponding diols semanticscholar.org
2,6-bis(chloromethyl)pyridineLi, cat. DTBB, THF, -90 °CAldehydes (e.g., isobutyraldehyde)Corresponding diols semanticscholar.org
N-(pyridin-4-ylmethyl)pivalamidet-BuLi, THF, -78 °CBenzophenoneSide-chain substituted alcohol researchgate.net

Radical Coupling Methodologies Involving the Chloromethyl Group

Modern synthetic methods have enabled the use of the chloromethyl group as a precursor for radical generation, which can then participate in C-C bond-forming reactions. Visible-light photoredox catalysis is a particularly mild and efficient way to achieve this transformation. mdpi.com

In this process, a photocatalyst, upon excitation by light, can induce a single-electron transfer (SET) to the chloromethyl group. This results in the cleavage of the C-Cl bond to form a (2,6-dichloropyridin-4-yl)methyl radical. This radical is a key intermediate that can be coupled with a variety of radical acceptors. A recent study demonstrated the successful photoredox-catalyzed coupling of a C7-chloromethyl-substituted pyridone with quinoxalinones, proceeding through a similar benzyl-type radical. acs.orgnih.gov This methodology offers a powerful tool for constructing complex molecular architectures under mild conditions. acs.orgdocumentsdelivered.com

The general mechanism involves:

Excitation of a photocatalyst (e.g., an Iridium or Ruthenium complex) by visible light.

Single-electron transfer from the excited photocatalyst to the chloromethyl group, or oxidative quenching of the catalyst by the substrate, to generate the pyridyl-methyl radical.

Addition of the generated radical to a suitable acceptor (e.g., an activated alkene or heterocycle).

Further reaction of the resulting radical intermediate and regeneration of the photocatalyst to complete the catalytic cycle.

Oxidation and Reduction Processes

The chloromethyl group and the pyridine ring of this compound and its derivatives are subject to various oxidation and reduction reactions. These transformations are crucial for the synthesis of key intermediates, such as alcohols, aldehydes, and carboxylic acids.

Reduction Reactions: While direct reduction of the chloromethyl group is a plausible pathway, well-documented reductions have focused on related derivatives at the C-4 position. A notable example is the reduction of alkyl 2,6-dichloropyridine-4-carboxylates to (2,6-dichloropyridin-4-yl)methanol. google.com This transformation is typically achieved with high yields using metal hydrides. For instance, sodium borohydride (B1222165) in ethanol (B145695) can reduce methyl 2,6-dichloropyridine-4-carboxylate to the corresponding alcohol, (2,6-dichloropyridin-4-yl)methanol, in yields exceeding 90%. google.com This alcohol is a stable, crystalline solid and serves as a valuable precursor for further functionalization. google.comapolloscientific.co.uk

Oxidation Reactions: The oxidation of the C-4 substituent can be performed stepwise. The primary alcohol, (2,6-dichloropyridin-4-yl)methanol, can be oxidized to form 2,6-dichloropyridine-4-carbaldehyde. uni.lusigmaaldrich.com This aldehyde is a solid with a melting point in the range of 44-48 °C. sigmaaldrich.com Further oxidation of the aldehyde group leads to the formation of 2,6-dichloropyridine-4-carboxylic acid. These oxidation products are important building blocks in organic synthesis. The choice of oxidizing agent and reaction conditions allows for the selective preparation of either the aldehyde or the carboxylic acid.

Table 1: Oxidation and Reduction Products of 2,6-Dichloropyridine-4-Substituted Compounds

Starting Material Reagent(s) Product Reaction Type
Methyl 2,6-dichloropyridine-4-carboxylate Sodium borohydride (2,6-Dichloropyridin-4-yl)methanol Reduction
(2,6-Dichloropyridin-4-yl)methanol Mild oxidizing agent (e.g., PCC) 2,6-Dichloropyridine-4-carbaldehyde Oxidation
2,6-Dichloropyridine-4-carbaldehyde Strong oxidizing agent (e.g., KMnO₄) 2,6-Dichloropyridine-4-carboxylic acid Oxidation

Cyclization Reactions Involving this compound Derivatives

Derivatives of this compound are valuable precursors for the synthesis of various fused and substituted heterocyclic systems through cyclization reactions. The reactivity of the chloromethyl group allows for its conversion into other functional groups that can participate in ring-forming processes.

A significant class of cyclization reactions is the 1,3-dipolar cycloaddition. For example, derivatives of dichlorinated pyridines can be used to synthesize triazole compounds. In a related synthesis, (2-azido-1,3-dichloro-5-trifluoromethyl)benzene undergoes a copper-catalyzed 1,3-dipolar cycloaddition with terminal alkynes to form 1,4-disubstituted 1H- chemicalbook.comrsc.orgresearchgate.net-triazoles with high regioselectivity. nih.gov Similarly, the chloromethyl group of this compound can be converted to an azidomethyl group (2,6-dichloro-4-(azidomethyl)pyridine). This azide derivative can then react with various alkynes to yield substituted triazoles, demonstrating the utility of the parent compound in constructing complex heterocyclic frameworks.

Another potential pathway involves intramolecular cyclization. By introducing a nucleophilic group at a suitable position on a side chain attached to the chloromethyl carbon, it is possible to effect a ring closure onto the pyridine ring or other parts of the molecule. The specific nature of the cyclization product would depend on the length and composition of the side chain and the reaction conditions employed. Furthermore, pyridinium (B92312) ylides, which can be generated from pyridine derivatives, are known to undergo [3+2] cycloaddition reactions to form indolizine (B1195054) structures. mdpi.com

Mechanistic Investigations of Key Transformation Pathways

The reactivity of this compound is governed by the interplay of electronic effects from the nitrogen heteroatom and the chloro substituents. These features make the pyridine ring electron-deficient and thus susceptible to nucleophilic attack. Mechanistic studies on related halopyridines provide insight into the transformation pathways of this compound.

Nucleophilic Substitution: Nucleophilic substitution can occur at three positions: the chloromethyl group or the two chloro-substituted carbons (C-2 and C-6) on the pyridine ring. The chloromethyl group is highly reactive towards nucleophiles due to the stability of the resulting chloride leaving group and the primary nature of the carbon center.

Substitution at the pyridine ring is also a key transformation. The nitrogen atom and the chlorine atoms withdraw electron density from the ring, activating the C-2, C-4, and C-6 positions towards nucleophilic aromatic substitution (SNAr). In 2,4-dihalopyridines, nucleophilic substitution typically occurs preferentially at the 4-position. epfl.ch However, the reactivity can be complex. For the related compound 2,6-dichloro-4-trichloromethylpyridine, various nucleophiles react by displacing the ring chlorine atoms. rsc.org The mechanism for reactions at the ring often involves the formation of a negatively charged Meisenheimer intermediate. rsc.org

The pyridine nitrogen can also be activated by reaction with electrophiles to form N-acyl or N-sulfonyl pyridinium salts. mdpi.com This activation significantly increases the electrophilicity of the pyridine ring, facilitating nucleophilic attack, which can occur at the C-2 or C-4 positions. The regioselectivity of this attack is influenced by the nature of the nucleophile and the steric environment of the ring. mdpi.com

Investigations have also shown that the regioselectivity of nucleophilic substitution on halopyridines can be controlled. For instance, the introduction of a bulky trialkylsilyl group at a position adjacent to a halogen can suppress the nucleofugal mobility of that halogen, thereby directing substitution to another position. epfl.ch This principle could be applied to derivatives of this compound to achieve selective functionalization at either the C-2 or C-6 position.

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor for Diverse Heterocyclic Scaffolds

The three reactive centers of 2,6-dichloro-4-(chloromethyl)pyridine are amenable to a variety of substitution reactions, making it an ideal starting point for generating a diverse library of pyridine-based compounds.

The chlorine atoms at the 2- and 6-positions of the pyridine (B92270) ring are susceptible to nucleophilic aromatic substitution (SNAr), a reaction characteristic of halopyridines, particularly when activated by the electron-withdrawing nature of the ring nitrogen. youtube.comnih.gov This reactivity is distinct from the benzylic-type chloride of the 4-(chloromethyl) group, which is readily displaced by nucleophiles via an SN2 mechanism. This difference in reactivity allows for selective functionalization.

For instance, the chloromethyl group can be preferentially targeted by nucleophiles under milder conditions. A documented example involves the reaction of this compound with a phenolic intermediate in the presence of a base like potassium tert-butoxide in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF). This reaction proceeds via nucleophilic substitution at the chloromethyl position, leaving the two chloro substituents on the pyridine ring intact for subsequent transformations.

The chloro groups at the 2- and 6-positions can be substituted by a wide array of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of these substitutions on dichloropyridines can often be controlled by the reaction conditions and the nature of the nucleophile. researchgate.netresearchgate.net For example, studies on related 2,6-dichloropyridines have shown that non-polar, aprotic solvents can favor substitution at a specific ortho position depending on the other substituents present on the ring. researchgate.net The reaction of 2,6-bis(chloromethyl)pyridine (B1207206) with various anilines has been shown to produce bis(anilinomethyl)pyridine derivatives, demonstrating the feasibility of displacing chloromethyl groups with nitrogen nucleophiles. nih.gov

Table 1: Representative Nucleophilic Substitutions on Chloro-Substituted Pyridines

Reactive Site Nucleophile Type Typical Reagents & Conditions Product Type
4-(Chloromethyl) Oxygen Nucleophiles Phenols, Alcohols with base (e.g., K₂CO₃, NaH) in DMF, THF Aryl/Alkyl Ethers
4-(Chloromethyl) Nitrogen Nucleophiles Primary/Secondary Amines, Anilines in aprotic solvents Substituted Amines
2- or 6- Chloro Oxygen Nucleophiles Alkoxides (e.g., NaOMe, NaOEt) in corresponding alcohol or aprotic solvent Alkoxy-pyridines
2- or 6- Chloro Nitrogen Nucleophiles Amines, often at elevated temperatures or with catalysis Amino-pyridines
2- or 6- Chloro Sulfur Nucleophiles Thiolates (e.g., NaSPh) in polar aprotic solvents Thioether-pyridines

The trifunctional nature of this compound makes it a promising precursor for the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. bohrium.comias.ac.in A common strategy involves a two-step process: an initial nucleophilic substitution followed by an intramolecular cyclization.

A hypothetical, yet synthetically plausible, route to a pyrido-fused heterocycle could involve reacting this compound with a bifunctional nucleophile, such as an amino alcohol or an aminothiol. The initial reaction would likely occur at the more reactive chloromethyl position. Subsequent intramolecular SNAr, where the second nucleophilic group displaces one of the chloro substituents on the pyridine ring, would lead to the formation of a new fused ring. The choice of base and solvent would be critical in promoting the cyclization step. Such cascade reactions leading to fused systems from substituted pyridines are well-established synthetic strategies. researchgate.net

For example, the synthesis of thiopyrano-fused heterocycles often involves precursors with both a leaving group and a nucleophilic sulfur functionality. rsc.org By analogy, one could envision reacting this compound with sodium hydrosulfide (B80085) to generate a pyridylmethanethiol intermediate, which could then undergo intramolecular cyclization to form a thiopyrano[4,3-b]pyridine derivative.

Chiral Synthesis and Stereoselective Transformations

While this compound is an achiral molecule, it serves as a crucial building block in the synthesis of chiral molecules, particularly in the agrochemical and pharmaceutical industries. Its role is often to introduce a specific substituted pyridine moiety into a larger molecule that will later undergo a stereoselective transformation.

A notable application is in the preparation of certain isoxazoline (B3343090) derivatives, which are known for their parasiticidal properties. In these synthetic sequences, this compound is used to alkylate a nucleophile, which is then elaborated into an isoxazoline. The key stereoselective step often involves the use of a chiral phase-transfer catalyst. For instance, quinine-derived chiral catalysts have been employed to control the stereochemistry of reactions in the synthesis of these complex molecules. The use of such catalysts can enhance the reaction rate and allow for milder reaction conditions, in addition to inducing high levels of stereoselectivity.

Table 2: Integration in Chiral Synthesis

Target Molecule Class Role of this compound Chiral Induction Method Example Catalyst
Chiral Isoxazolines Precursor to introduce the dichloro-pyridyl-methyl moiety Asymmetric Phase-Transfer Catalysis Quinine-derived ammonium (B1175870) salts

Strategic Integration into Convergent and Divergent Synthetic Routes

The distinct reactivity of the three chloro-functionalized positions makes this compound an excellent substrate for both convergent and divergent synthetic strategies.

Conversely, in a divergent synthesis , a single starting material is converted into a common intermediate which is then used to generate a library of structurally related compounds. This compound is ideally suited for this approach. For example, selective substitution of the 4-chloromethyl group can be achieved first. The resulting 2,6-dichloro-4-substituted pyridine can then be subjected to a variety of nucleophilic aromatic substitution reactions at the 2- and 6-positions. By using different nucleophiles in a sequential or combinatorial manner, a diverse range of 2,4,6-trisubstituted pyridines can be accessed from a single, readily available starting material. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. The ability to activate pyridine rings towards nucleophilic substitution through quaternization is a known strategy that could also be employed to further modulate the reactivity and expand the scope of accessible derivatives. google.com

Applications in Medicinal Chemistry and Drug Discovery

Development of Novel Therapeutic Candidates

No direct link was found in the existing literature between 2,6-dichloro-4-(chloromethyl)pyridine and the development of the following novel therapeutic candidates.

There is no evidence in the reviewed literature to suggest that this compound is used as a building block for the synthesis of anti-HIV-1 non-nucleoside reverse transcriptase inhibitors.

The literature on tubulin-binding agents, including those with pyridine (B92270) cores, does not specify the use of this compound in their synthetic pathways.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The core of this compound's utility in medicinal chemistry lies in its function as a reactive intermediate. The chloromethyl group at the 4-position is a key handle for introducing a wide array of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). By reacting the parent compound with various nucleophiles such as phenols, thiophenols, and amines, a diverse library of ether, thioether, and amine derivatives can be generated.

The two chlorine atoms at the 2- and 6-positions of the pyridine ring are crucial for modulating the electronic properties of the molecule. These electron-withdrawing groups increase the electrophilicity of the chloromethyl carbon, making it more susceptible to nucleophilic attack. Furthermore, these chlorine atoms can serve as additional points for modification, for instance, through palladium-catalyzed cross-coupling reactions, to further explore the chemical space.

While specific, comprehensive SAR studies on a broad library of this compound derivatives are not extensively documented in publicly available literature, general principles can be inferred from related scaffolds. For instance, in the development of kinase inhibitors, the nature of the substituent introduced at the 4-position via the chloromethyl handle is critical for achieving potency and selectivity. The size, lipophilicity, and hydrogen bonding capacity of this substituent will dictate the binding affinity to the target protein.

A hypothetical SAR exploration for a series of 2,6-dichloro-4-(substituted methyl)pyridine derivatives targeting a generic kinase is presented in the table below. This table illustrates how systematic modifications could influence biological activity.

Compound IDR Group (at 4-position via methylene (B1212753) bridge)Predicted Kinase Inhibition (IC₅₀)Rationale
1 -Cl (Parent Compound)> 100 µMReactive intermediate, not a specific inhibitor.
2a -O-Ph10 µMIntroduction of a phenyl ether can provide basic hydrophobic interactions.
2b -O-Ph-4-F5 µMAddition of a fluorine atom may enhance binding through halogen bonding or by altering electronic properties.
2c -O-Ph-4-OMe8 µMThe methoxy (B1213986) group can act as a hydrogen bond acceptor, potentially improving affinity.
2d -S-Ph7 µMA thioether linkage can alter bond angles and lipophilicity compared to an ether, influencing binding.
2e -NH-Ph2 µMAn amine linkage introduces a hydrogen bond donor, which can form a key interaction with the protein backbone.

Mechanistic Insights into Biological Activity

The biological activity of derivatives of this compound is intrinsically linked to their ability to act as alkylating agents, leading to covalent modification of biological macromolecules.

Alkylation Mechanisms with Biological Molecules

The primary mechanism of action for derivatives of this compound is covalent modification through alkylation. The chloromethyl group is an electrophilic center that can react with nucleophilic residues on proteins, such as cysteine, histidine, and lysine.

The reactivity of the chloromethyl group is enhanced by the electron-withdrawing nature of the 2,6-dichloro-substituted pyridine ring. A particularly interesting aspect, drawn from studies on related 4-halopyridines, is the concept of "switchable" electrophilicity. consensus.appnih.gov In a physiological environment, the pyridine nitrogen can be protonated. This protonation significantly increases the electrophilicity of the pyridine ring and the attached chloromethyl group, making it a much more potent alkylating agent. consensus.appnih.gov This "switched on" state can be stabilized by the local microenvironment of a protein's active site, for example, by an adjacent acidic residue like aspartate or glutamate. consensus.appnih.gov This leads to a selective alkylation of target proteins that can provide this catalytic stabilization.

The general mechanism for the alkylation of a biological nucleophile (e.g., a cysteine thiol) by a derivative of this compound can be depicted as a nucleophilic substitution reaction, where the nucleophile attacks the methylene carbon, displacing the chloride ion.

Target Interaction and Inhibition Mechanisms

Derivatives of this compound are well-suited to act as covalent inhibitors. Covalent inhibitors form a permanent bond with their target protein, which can lead to a prolonged duration of action and high potency.

The inhibition mechanism typically involves two steps: first, the inhibitor binds non-covalently to the target protein's active site, driven by interactions of the substituted pyridine scaffold. This initial binding event positions the reactive chloromethyl group in close proximity to a nucleophilic amino acid residue. The second step is the irreversible covalent bond formation, as described in the alkylation mechanism above.

This targeted covalent inhibition is a powerful strategy in drug discovery. For example, in the context of kinase inhibitors, a derivative of this compound could be designed to bind to the ATP-binding site of a specific kinase. A cysteine residue located near the binding site could then be targeted for covalent modification, leading to irreversible inhibition of the kinase's activity. The selectivity of such inhibitors can be high, as it depends on both the non-covalent binding affinity and the presence of a suitably positioned nucleophile in the target protein.

Protein Binding Studies

Detailed protein binding studies are essential to validate the mechanism of action and to understand the structural basis for the activity of this compound derivatives. While specific binding data for this compound class is not widely published, the types of studies that would be conducted are well-established.

Techniques such as X-ray crystallography could be used to obtain a high-resolution structure of a derivative covalently bound to its target protein. This would provide definitive proof of the covalent linkage and reveal the specific amino acid residue that has been alkylated. Furthermore, it would show the non-covalent interactions that contribute to the initial binding and orientation of the inhibitor.

Mass spectrometry is another powerful tool for studying protein binding. By analyzing the mass of the target protein after incubation with the inhibitor, the formation of a covalent adduct can be confirmed by the corresponding mass shift. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact site of modification on the protein.

Binding affinity and kinetic parameters of the covalent interaction can be determined using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), often in combination with enzyme inhibition assays. The table below illustrates the kind of data that would be generated in such studies for a hypothetical inhibitor.

ParameterValueMethodImplication
Binding Affinity (KD) 500 nMSurface Plasmon Resonance (SPR)Represents the initial non-covalent binding strength.
Rate of Inactivation (kinact) 0.1 min⁻¹Enzyme Inhibition AssayMeasures the speed of covalent bond formation.
Inhibitor Efficiency (kinact/KI) 2000 M⁻¹s⁻¹CalculatedA measure of the overall potency of the covalent inhibitor.
Site of Modification Cys-249Mass Spectrometry (MS/MS)Confirms the specific amino acid residue targeted by the inhibitor.

Applications in Agrochemical Development

Synthesis of Herbicides and Insecticides

While direct application of 2,6-dichloro-4-(chloromethyl)pyridine as an agrochemical is not its primary use, it serves as a crucial precursor for more complex active ingredients. Its most significant contribution is as a key starting material for the synthesis of certain advanced insecticides. The chloromethyl group is particularly reactive and allows for the introduction of other functional groups necessary for the molecule's insecticidal action.

A prime example of its role is in the synthesis of the insecticide Pyridalyl. The journey from this compound to Pyridalyl involves its conversion to the intermediate 2,6-dichloro-4-(trifluoromethyl)pyridine (B123652), which then undergoes further reactions to form the final complex insecticidal molecule. Pyridalyl is a broad-spectrum insecticide effective against pests such as Lepidoptera (moths and butterflies) and Thysanoptera (thrips).

Role in Fourth-Generation Agrochemical Products

The evolution of pesticides has led to the development of fourth-generation products, which are characterized by high efficacy, low toxicity to non-target organisms, and better environmental compatibility. agropages.com Pyridine-containing pesticides are at the forefront of this generation. agropages.com The incorporation of a trifluoromethyl (-CF3) group is a common strategy in the design of these modern agrochemicals, as this group can enhance the biological activity and stability of the molecule. nih.gov

This compound plays a vital role in this context as a key intermediate for producing 2,6-dichloro-4-(trifluoromethyl)pyridine. This fluorinated derivative is then used to build the complex structures of fourth-generation agrochemicals. The presence of the trifluoromethyl group in the final product, made possible by precursors like this compound, is a hallmark of many advanced and highly effective agrochemical solutions. Agrochemicals containing the 4-trifluoromethyl-substituted pyridine (B92270) moiety that have been commercialized include the herbicide Pyroxsulam and the insecticide Flonicamid. nih.govjst.go.jp

Fluoro-Containing Pyridine Agrochemical Intermediates from Derivatives

The synthesis of fluoro-containing pyridine intermediates is a critical process in the agrochemical industry, and this compound is an important starting point. The conversion of a chloromethyl group to a trifluoromethyl group is a well-established, multi-step process.

The typical synthetic route involves two key transformations:

Chlorination: The chloromethyl group of this compound is first converted to a trichloromethyl group (-CCl3). This is achieved through further chlorination of the methyl side chain.

Fluorination: The resulting 2,6-dichloro-4-(trichloromethyl)pyridine (B1604734) then undergoes a halogen exchange reaction where the chlorine atoms of the trichloromethyl group are replaced by fluorine atoms. This step is typically carried out using a fluorinating agent like hydrogen fluoride (B91410) (HF) or a metal fluoride. nih.govjst.go.jp

This process yields 2,6-dichloro-4-(trifluoromethyl)pyridine, a highly valuable intermediate for the synthesis of a variety of agrochemicals. The general methodology of converting chlorinated methylpyridines to their trifluoromethyl counterparts is a cornerstone of producing many modern pesticides. nih.govjst.go.jp For instance, a similar process is used to convert 2-chloro-5-(chloromethyl)pyridine (B46043) into 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), another crucial agrochemical intermediate. nih.govjst.go.jp

Nitrogen Fertilizer Synergists

Nitrogen is a critical nutrient for plant growth, but a significant portion of nitrogen from fertilizers can be lost from the soil through processes like nitrification. Nitrification inhibitors are compounds that slow down the conversion of ammonium (B1175870) to nitrate, making nitrogen available to plants for a longer period and reducing losses to the environment. sigmaaldrich.com

In the realm of chlorinated pyridine derivatives, the compound Nitrapyrin , which is chemically known as 2-chloro-6-(trichloromethyl)pyridine , is a well-known and widely used nitrification inhibitor. sigmaaldrich.comhach.com It functions by inhibiting the activity of Nitrosomonas bacteria, which are responsible for the first step of nitrification. sigmaaldrich.com

However, there is no readily available scientific literature to suggest that this compound or its direct derivatives are used as nitrogen fertilizer synergists or nitrification inhibitors. The application in this area appears to be specific to other isomers and derivatives within the broader class of chlorinated pyridines, such as Nitrapyrin.

Computational and Theoretical Studies on 2,6 Dichloro 4 Chloromethyl Pyridine and Its Derivatives

In Silico Screening and Drug Design Methodologies:To discuss the potential of 2,6-Dichloro-4-(chloromethyl)pyridine or its derivatives in drug discovery, one would need data from virtual screening campaigns or molecular docking studies against specific biological targets. The scientific literature does not currently contain such research.

While general properties of similar pyridine (B92270) derivatives can be found, applying these findings directly to this compound without specific computational studies would not meet the standards of scientific accuracy and would violate the strict constraints of the requested article. The creation of a scientifically sound and detailed article as per the provided outline is contingent on the existence of peer-reviewed research in these specific areas.

Environmental Considerations and Biotransformation Studies

Environmental Fate of Halogenated Pyridines

The environmental fate of a chemical compound is dictated by a combination of transport and transformation processes, including its persistence in soil and water, potential to bioaccumulate, and mobility. For halogenated pyridines, the presence of chlorine atoms on the pyridine (B92270) ring significantly influences these characteristics.

Generally, the introduction of halogen substituents to a pyridine ring retards its degradation compared to the parent pyridine molecule. wikipedia.orgnih.gov Many mono- and di-substituted chloropyridines have been found to be relatively resistant to microbial breakdown in soil and liquid media, with estimated degradation times exceeding 30 days. wikipedia.org This persistence suggests that compounds like 2,6-Dichloro-4-(chloromethyl)pyridine could remain in the environment for extended periods.

Table 1: Estimated Environmental Fate and Transport Properties for 2,6-Dichloro-4-methylpyridine (B1311327) Note: This data is for a related compound and should be considered as an approximation for this compound.

Property Value Units Description Reference
Biodegradation Half-Life 11.5 days Estimated time for 50% of the compound to be broken down by microorganisms. epa.gov
Soil Adsorption Coeff. (Koc) 269 L/kg Indicates moderate potential for adsorption to soil and sediment organic matter. epa.gov
Bioconcentration Factor (BCF) 49.0 L/kg Suggests a low to moderate potential to accumulate in aquatic organisms. epa.gov

For another related compound, 2,6-Dichloropyridine (B45657) , environmental modeling suggests a low potential for absorption into the organic matter of soil and some volatility from water bodies. jubilantingrevia.com Its estimated bioconcentration factor (BCF) is 9, indicating a low potential to concentrate in the fatty tissues of fish and other aquatic organisms. jubilantingrevia.com The presence of the additional chloromethyl group in this compound compared to 2,6-Dichloropyridine would likely alter these properties, potentially increasing its soil adsorption and modifying its volatility.

Microbial Decomposition and Bioremediation Potential of Related Chlorinated Aromatic Compounds

The microbial decomposition of chlorinated aromatic compounds is a critical process for their removal from the environment. researchgate.net Bioremediation, which harnesses the metabolic capabilities of microorganisms, is a key technology for cleaning up contaminated sites. nih.govyoutube.com The success of bioremediation depends on various factors, including the chemical structure of the pollutant and the presence of suitable environmental conditions and microbial populations. epa.gov

The biodegradability of pyridine derivatives is highly dependent on the nature and position of their substituents. nih.gov The transformation rate generally follows the order: pyridine carboxylic acids > mono-hydroxypyridines > methylpyridines > aminopyridines > halogenated pyridines. nih.gov This trend underscores the recalcitrance of halogenated pyridines to microbial attack.

Microbial degradation of chlorinated aromatics can occur under both aerobic and anaerobic conditions. nih.govresearchgate.net

Aerobic Degradation: In the presence of oxygen, bacteria and fungi can employ enzymes like monooxygenases and dioxygenases to initiate the breakdown of aromatic rings. nih.govnih.gov This often involves hydroxylation of the ring, a critical first step leading to ring cleavage.

Anaerobic Degradation: In the absence of oxygen, microbial consortia can degrade chlorinated compounds through processes like reductive dechlorination, where a chlorine atom is removed and replaced with a hydrogen atom. nih.gov Some chloropyridines, however, have been shown to resist biodegradation in anoxic conditions for extended periods. nih.gov For instance, 2-chloropyridine (B119429) was found to be persistent over a 6-month incubation period in anaerobic freshwater sediments. nih.gov

While no studies have specifically documented the microbial decomposition of this compound, the presence of three chlorine atoms suggests it would be highly resistant to degradation. The chlorine atoms on the pyridine ring are electron-withdrawing, which can make the ring less susceptible to electrophilic attack by oxygenases. The chloromethyl group adds another layer of complexity, as its degradation would require separate enzymatic machinery.

Metabolic Pathways and Degradation Products in Environmental Systems

The metabolic pathways for the degradation of a complex molecule like this compound are likely to be multifaceted, involving a series of enzymatic reactions. Based on studies of other chlorinated aromatic compounds, several initial steps can be hypothesized.

A common initial step in the aerobic metabolism of pyridine compounds is hydroxylation, where a hydroxyl group is added to the pyridine ring. nih.govscispace.com For some pyridines, this reaction incorporates an oxygen atom from water, which is an unusual mechanism. researchgate.net This hydroxylation can make the ring more susceptible to subsequent cleavage. For chlorinated pyridines, a key step is dehalogenation, the removal of chlorine atoms. This can occur either reductively under anaerobic conditions or oxidatively under aerobic conditions.

For a compound like this compound, a plausible aerobic degradation pathway would involve:

Initial Hydroxylation: An initial attack by a monooxygenase or dioxygenase could add a hydroxyl group to the pyridine ring.

Dehalogenation: Subsequent enzymatic reactions would be required to remove the chlorine atoms from the ring.

Side-Chain Oxidation: The chloromethyl group would likely be oxidized, potentially to an alcohol (hydroxymethyl), then an aldehyde (formyl), and finally to a carboxylic acid group. This transformation would yield a chlorinated pyridine carboxylic acid.

Ring Cleavage: Once the ring is sufficiently destabilized by these substitutions, it can be opened, leading to aliphatic intermediates that can be funneled into central metabolism. epa.gov

Potential degradation products could therefore include various hydroxylated and partially dechlorinated intermediates. For example, the transformation of halogenated nicotinic acids (a type of pyridine carboxylic acid) to their 6-hydroxy derivatives by Pseudomonas fluorescens has been observed. asm.org The complete mineralization of the compound to carbon dioxide, water, and chloride ions would be the ultimate goal of bioremediation, but the accumulation of intermediate, and potentially toxic, metabolites is a possibility. epa.gov Under anaerobic conditions, the primary initial products would likely be the result of sequential reductive dechlorination, leading to mono-chlorinated and unsubstituted pyridines before any ring cleavage occurs.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Methodologies

The development of novel synthetic routes for 2,6-dichloro-4-(chloromethyl)pyridine and its precursors is a significant area of ongoing research. Traditional methods are often being re-evaluated to improve yield, reduce steps, and enhance efficiency.

A key precursor, 2,6-dichloropyridine (B45657), can be synthesized through various methods, including the gas-phase high-temperature or photocatalytic chlorination of pyridine (B92270). However, these methods can be aggressive and lead to a mixture of products. A more recent, novel approach involves the reaction of 2-chloropyridine (B119429) or its hydrochloride salt with chlorine under photoinitiation at temperatures ranging from 160-190°C. google.com This method is advantageous as it requires no catalyst or solvent, boasting high conversion rates and selectivity. google.com The reaction can be initiated by visible light, including blue light, and proceeds under atmospheric pressure. google.com

For the introduction of the chloromethyl group at the 4-position, multi-step syntheses are common. One patented method for a related compound, 2,6-dichloromethylpyridine hydrochloride, starts from 2,6-lutidine. patsnap.com This process involves oxidation to 2,6-pyridinedicarboxylic acid, followed by esterification to 2,6-pyridinedimethyl diformate, reduction to 2,6-pyridinedimethanol, and finally, reaction with thionyl chloride to yield the target product. patsnap.com Such multi-step syntheses, while established, present opportunities for optimization and the development of more direct, one-pot methodologies.

Future research will likely focus on the development of catalytic systems that can selectively chlorinate both the ring and the methyl group of a suitable precursor in a single, controlled step. This could involve novel transition-metal catalysts or advanced photolytic methods to achieve higher atom economy and reduce the number of synthetic operations.

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

The this compound core is a valuable building block for creating advanced derivatives with potentially enhanced biological activity. The chlorine atoms at the 2 and 6 positions and the reactive chloromethyl group at the 4 position offer multiple sites for chemical modification.

One area of exploration is the synthesis of fully substituted energetic pyridine derivatives. For example, 4-amino-2,6-dichloropyridine (B16260), which can be synthesized from 2,6-dichloropyridine, serves as an important intermediate. researchgate.net This amino derivative can be further nitrated to produce compounds like 4-amino-2,6-dichloro-3-nitropyridine and 4-amino-2,6-dichloro-3,5-dinitropyridine. researchgate.net These highly functionalized pyridines are precursors to energetic materials and other complex molecules. researchgate.net

Another significant direction is the incorporation of trifluoromethyl groups, which are known to enhance the efficacy of many agrochemicals and pharmaceuticals. nih.gov For instance, 2,6-dichloro-4-(trifluoromethyl)pyridine (B123652) is a related compound used in the synthesis of various active ingredients. sigmaaldrich.com The synthesis of such compounds often involves high-temperature vapor-phase chlorination and fluorination. nih.gov The development of milder methods for introducing trifluoromethyl groups onto the dichloropyridine scaffold is an active research area. Derivatives containing the 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure have shown high herbicidal activity. nih.gov

Furthermore, the design and synthesis of novel bioactive derivatives using techniques like continuous flow reaction modules are being explored for compounds such as 2-chloro-5-(chloromethyl)pyridine (B46043). asianpubs.org This approach allows for rapid and efficient production of derivatives for biological screening. Future work will undoubtedly involve the synthesis of a wider array of derivatives by reacting the chloromethyl group with various nucleophiles to introduce diverse functionalities, leading to new libraries of compounds for high-throughput screening against various biological targets.

Investigation of Undiscovered Pharmacological Targets

While many derivatives of substituted pyridines have known biological activities, a significant area of future research lies in identifying and validating novel pharmacological targets for new derivatives of this compound.

The structural motifs present in derivatives of this compound are found in molecules with a wide range of therapeutic applications. For example, imidazo[1,2-a]pyridines, which can be synthesized from substituted pyridines, are known to possess diverse pharmaceutical properties and are also used in materials science. acs.org The functionalization at the 3-position of the imidazo[1,2-a]pyridine (B132010) ring, in particular, can induce different pharmacological effects. acs.org

A promising avenue of research is the investigation of enzyme inhibition. For instance, imidazole-based pyrimidine (B1678525) hybrids have been synthesized and evaluated for their anticancer bioactivity, specifically targeting cytosolic carbonic anhydrase (CA) isoenzymes, including hCA-II and hCA-IX. nih.gov This suggests that derivatives of this compound could be designed to target specific enzymes implicated in disease pathways.

Future research will likely employ a combination of computational modeling (in silico studies) and high-throughput screening to identify potential protein targets. By understanding the structure-activity relationships of newly synthesized derivatives, researchers can predict and then experimentally validate interactions with previously undiscovered pharmacological targets, potentially leading to first-in-class therapeutics for a range of diseases.

Sustainable Synthesis and Green Chemistry Approaches for Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and specialty chemicals, and the production of this compound and its derivatives is no exception.

One key aspect of green chemistry is the reduction or elimination of hazardous solvents. mdpi.com Research into solvent-free reaction conditions is gaining traction. For example, a method for synthesizing indolizines from pyridine derivatives has been developed under solvent-free conditions using copper catalysis. mdpi.com Similarly, a patent for the synthesis of 2,6-dichloropyridine highlights a process that is both catalyst-free and solvent-free. google.com Applying these principles to the synthesis of this compound could significantly reduce waste and environmental impact.

Another green approach involves process optimization to improve productivity and reduce solvent use. A multi-step synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride was optimized by carrying out the initial steps without isolating the intermediates, thereby improving efficiency. researchgate.net This "one-pot" approach is a valuable strategy for greener chemical production.

The use of biocatalysis, employing enzymes to carry out chemical transformations, is a cornerstone of green chemistry. mdpi.com While not yet widely reported for this specific compound, future research could explore enzymatic routes for the selective chlorination or functionalization of the pyridine ring, which would offer high selectivity under mild, aqueous conditions. mdpi.com

Furthermore, energy-efficient methods like microwave-assisted synthesis are being used to enhance reaction rates and yields, as demonstrated in the synthesis of imidazole-based hybrids. nih.gov The development of protocols that utilize renewable feedstocks, recyclable catalysts, and minimize waste generation will be crucial for the sustainable production of this compound and its valuable derivatives in the future. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,6-Dichloro-4-(chloromethyl)pyridine, and what key parameters influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or halogenation of pyridine derivatives. Key parameters include reaction temperature (optimized at 80–100°C for substitution reactions), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of chlorinating agents (e.g., SOCl₂ or PCl₅). Purification often involves recrystallization from ethanol or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Melting Point Analysis : Confirm purity using the reported melting point (196.45°C, ±0.5°C deviation indicates impurities) .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and chlorine-substituted carbons.
  • Mass Spectrometry (MS) : Verify molecular ion peaks at m/z 211 (M⁺) and isotopic patterns consistent with Cl atoms .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the chloromethyl group. Short-term storage (1–2 weeks) at –4°C is acceptable for active use .

Advanced Research Questions

Q. How do the positions of chlorine substituents influence the reactivity of this compound compared to its structural isomers?

  • Methodological Answer : The 2,6-dichloro configuration enhances electrophilicity at the 4-position, facilitating nucleophilic substitution. In contrast, isomers like 3-chloro-2-(chloromethyl)pyridine exhibit reduced reactivity due to steric hindrance and electronic effects. Computational studies (e.g., DFT) can quantify charge distribution differences, while kinetic experiments compare substitution rates under identical conditions .

Q. What experimental strategies can resolve contradictions in reported reactivity data for nucleophilic substitution reactions involving this compound?

  • Methodological Answer :

  • Control Experiments : Replicate reactions under standardized conditions (solvent, temperature, nucleophile concentration).
  • Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., oxidation to pyridine N-oxides).
  • Kinetic Isotope Effects (KIE) : Differentiate between SN1 and SN2 mechanisms by substituting ¹²C with ¹³C in the chloromethyl group .

Q. What methodologies are employed to assess the antimicrobial and cytotoxic effects of this compound, and how do its activities compare to analogs?

  • Methodological Answer :

  • Antimicrobial Assays : Conduct broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with analogs like 4-(chloromethyl)pyridine hydrochloride, which lacks dichloro substitution and shows 10-fold lower potency .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., Hep G2 or NCI-H1838). The dual chlorination enhances membrane permeability, leading to IC₅₀ values <50 µM, whereas monosubstituted analogs require higher concentrations .

Q. How can researchers optimize reaction conditions for synthesizing derivatives via the chloromethyl group?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophile accessibility.
  • Catalysis : Add KI to accelerate substitutions via halogen exchange (Finkelstein reaction).
  • Temperature Gradients : Use microwave-assisted synthesis (100–120°C) to reduce reaction time from hours to minutes .

Tables for Comparative Analysis

Compound CAS Number Key Reactivity Features
This compound101990-72-1High electrophilicity at C4; versatile substitutions
3-Chloro-2-(chloromethyl)pyridine101990-73-2Steric hindrance limits nucleophilic attack
4-(Chloromethyl)pyridine hydrochloride101990-72-1Lower reactivity due to absence of dichloro groups

Table 1: Reactivity comparison with structural analogs .

Safety and Compliance Notes

  • Handling : Use gloveboxes for air-sensitive reactions and PPE (nitrile gloves, goggles) to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize chlorinated byproducts with NaHCO₃ before incineration to prevent environmental release .

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Reactant of Route 1
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2,6-Dichloro-4-(chloromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.